BRD4 Degradation Potency: PROTAC BET Degrader-10 (DC₅₀ = 49 nM) vs. MZ1 (DC₅₀ = 8–23 nM) and ARV-771 (DC₅₀ < 5 nM)
PROTAC BET Degrader-10 achieves a BRD4 DC₅₀ of 49 nM [1], a potency intermediate between the VHL-based BRD4-selective degrader MZ1 (DC₅₀ = 8 nM in H661 cells, 23 nM in H838 cells) [2] and the pan-BET VHL-based degrader ARV-771 (DC₅₀ < 5 nM across BRD2/3/4 in 22Rv1 cells) [3]. This positions PROTAC BET Degrader-10 as a Cereblon-based, moderately potent alternative for studies where Cereblon engagement is preferred over VHL, or where intermediate degradation rates are experimentally desirable.
| Evidence Dimension | BRD4 degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | MZ1 (VHL-based, BRD4-selective): 8 nM (H661), 23 nM (H838); ARV-771 (VHL-based, pan-BET): <5 nM (22Rv1) |
| Quantified Difference | PROTAC BET Degrader-10 is 6.1-fold less potent than MZ1 (H661) and >9.8-fold less potent than ARV-771 |
| Conditions | Assay specifics for PROTAC BET Degrader-10 not publicly disclosed; MZ1 data from ACS Chem. Biol. 2015 (H661/H838 cells); ARV-771 data from 22Rv1 CRPC cells |
Why This Matters
Researchers requiring Cereblon-dependent degradation with moderate, tunable potency—rather than the ultra-potent VHL-based systems—will find this compound analytically useful.
- [1] Adooq. PROTAC BET Degrader-10 (A24840) Datasheet. https://www.adooq.com/datasheet/A24840 (accessed 2026-04-26). View Source
- [2] Zengerle, M.; Chan, K.-H.; Ciulli, A. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem. Biol. 2015, 10 (8), 1770–1777. DOI: 10.1021/acschembio.5b00216. View Source
- [3] Raina, K.; Lu, J.; Qian, Y.; Altieri, M.; Gordon, D.; Rossi, A. M. K.; Wang, J.; Chen, X.; Dong, H.; Siu, K.; et al. PROTAC-Induced BET Protein Degradation as a Therapy for Castration-Resistant Prostate Cancer. Proc. Natl. Acad. Sci. U. S. A. 2016, 113 (26), 7124–7129. DOI: 10.1073/pnas.1521736113. View Source
